1-(3,5-Dichloro-2-fluorophenyl)ethanone
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Overview
Description
1-(3,5-Dichloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and one fluorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dichloro-2-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3,5-dichloro-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3,5-Dichloro-2-fluorobenzoic acid.
Reduction: 1-(3,5-Dichloro-2-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dichloro-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-fluorophenyl)ethanone depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
1-(3,5-Dichloro-2-fluorophenyl)ethanone can be compared with other similar compounds such as:
1-(3,5-Dichlorophenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3,5-Difluorophenyl)ethanone: Contains two fluorine atoms instead of chlorine, which can influence its chemical properties and applications.
1-(3,5-Dichloro-4-fluorophenyl)ethanone: The position of the fluorine atom is different, which can lead to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,5-dichloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVYERCKCGWONQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402840 |
Source
|
Record name | 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-93-5 |
Source
|
Record name | 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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